(S)-2-Amino-8-oxo-decanoic acid, methyl ester
CAS No.:
Cat. No.: VC16489735
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | methyl 2-amino-8-oxodecanoate |
| Standard InChI | InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3 |
| Standard InChI Key | FHUSGPXSOOHYNA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)CCCCCC(C(=O)OC)N |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (S)-2-amino-8-oxo-decanoic acid methyl ester is C₁₁H₁₉NO₃, with a molecular weight of 201.26 g/mol . The compound’s backbone consists of a 10-carbon chain, where the second carbon hosts an amino group (-NH₂), and the eighth carbon is oxidized to a ketone (-C=O). The carboxyl group at the terminal carbon is esterified with a methyl group (-COOCH₃) .
Stereochemical Configuration
The (S)-configuration at the α-carbon (C2) is critical for its biological activity. This enantiomer is preferentially incorporated into cyclic peptides due to its compatibility with enzymatic systems involved in peptide bond formation . The stereochemistry is preserved during synthesis using chiral auxiliaries such as the Schöllkopf bislactim ether, which ensures high enantiomeric excess (ee > 98%) .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-8-oxodecanoic acid methyl ester | |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 201.26 g/mol | |
| CAS Registry Number | 635680-16-9 | |
| ChEBI ID | CHEBI:165431 |
Synthesis and Asymmetric Methodologies
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Anion Generation | LDA, THF, -78°C | 98% | - |
| Alkylation | 6-Bromohexan-2-one, -78°C | 85% | 95% de |
| Hydrolysis | HCl (1M), MeOH, 25°C | 90% | - |
| Methylation | CH₂N₂, Et₂O, 0°C | 95% | - |
Biological Significance and Applications
(S)-2-Amino-8-oxo-decanoic acid methyl ester is a precursor to apicidins, cyclic tetrapeptides that inhibit HDACs in Plasmodium falciparum and Toxoplasma gondii, making it a potential antimalarial and antiparasitic agent . The ketone group at C8 participates in hydrogen bonding with HDAC active sites, while the methyl ester enhances membrane permeability .
Mechanism of HDAC Inhibition
Apicidins containing this moiety bind to Zn²⁺ in HDAC catalytic pockets via the 8-oxo group, disrupting histone deacetylation and leading to hyperacetylation of histones. This epigenetic modification silences genes essential for pathogen survival .
Physicochemical Properties
The methyl ester derivative improves the compound’s lipid solubility compared to the free acid. Key properties include:
Comparative Analysis with Homologues
Homologues with varying chain lengths (e.g., 9-oxo or 7-oxo derivatives) exhibit reduced HDAC inhibitory activity, underscoring the importance of the 8-oxo group . The (R)-enantiomer shows <10% activity compared to the (S)-form, highlighting stereochemical specificity .
Industrial and Research Applications
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